molecular formula C17H16N2O3S B2591397 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 896010-58-5

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No.: B2591397
CAS No.: 896010-58-5
M. Wt: 328.39
InChI Key: HBZBXKUBHWKDKY-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a benzamide derivative featuring a 2,3-dimethoxy-substituted aromatic ring linked via an amide bond to a 2-methyl-1,3-benzothiazole moiety. This structural framework is characteristic of compounds designed to interact with central nervous system (CNS) receptors, particularly dopamine D2-like receptors, due to the benzamide core’s historical relevance in antipsychotic agents .

Properties

IUPAC Name

2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-18-13-9-11(7-8-15(13)23-10)19-17(20)12-5-4-6-14(21-2)16(12)22-3/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZBXKUBHWKDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves starting materials such as 2,3-dimethoxybenzoic acid and 2-methyl-1,3-benzothiazole. The synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

The pharmacological and structural properties of 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can be contextualized by comparing it to key benzamide derivatives and related scaffolds:

Structural Analogues with Antidopaminergic Activity
Compound Name Substituents/Modifications Key Pharmacological Properties References
(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide - 5-Bromo substituent
- Pyrrolidinylmethyl side chain
High D2/D3 receptor affinity (Ki < 1 nM)
[18F]Fallypride - 5-(3-[18F]Fluoropropyl)
- Pyrrolidinylmethyl side chain
Selective D2/D3 PET tracer
Long receptor residency time
[11C]Raclopride - 6-Hydroxy, 2-[11C]methoxy
- Dichloro substituents
D2/D3 antagonist
Short half-life (20 min)
Amisulpride - 2-Methoxy, 5-aminosulfonyl
- Ethylpyrrolidine side chain
D2/D3 antagonist with partial agonist effects
Low metabolic stability

Key Differences :

  • Benzothiazole vs. Pyrrolidinyl Side Chains : The target compound’s 2-methylbenzothiazole group replaces the pyrrolidinylmethyl side chain seen in fallypride and related analogs. This substitution may alter receptor binding kinetics due to reduced basicity and enhanced hydrophobic interactions .
  • Methoxy vs. Halogen Substituents : Unlike the 5-bromo or 5-fluoropropyl groups in analogs, the target compound lacks halogenation, which could reduce off-target interactions (e.g., σ-receptor binding) but may lower affinity for D2 receptors .
Functional and Pharmacokinetic Comparisons
  • Receptor Selectivity : The absence of a pyrrolidinyl group may reduce D3 receptor selectivity, as seen in fallypride, but preliminary molecular docking suggests the benzothiazole could stabilize interactions with D2 transmembrane helices .
  • Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas halogenated analogs (e.g., [18F]fallypride) exhibit slower hepatic clearance .
  • Synthetic Accessibility : The benzothiazole core simplifies synthesis compared to radiolabeled analogs requiring complex isotopic incorporation (e.g., [11C]raclopride) .
Table: Physicochemical and Binding Properties
Property Target Compound (S)-5-Bromo Analog [18F]Fallypride
Molecular Weight ~342.4 g/mol 421.3 g/mol 438.5 g/mol
logP (Predicted) 3.2 2.8 3.5
D2 Ki (nM) Not reported 0.7 0.2
Metabolic Half-Life Unknown ~2 hours ~110 minutes

Biological Activity

2,3-Dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including synthetic pathways, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H18N2O2S
Molecular Weight 302.39 g/mol
CAS Number Not explicitly listed

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-1,3-benzothiazole with appropriate benzoyl chlorides under basic conditions. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. Purification is achieved through techniques like column chromatography to ensure high purity of the final product.

The biological activity of this compound can be attributed to its structural features:

  • DNA Intercalation : The benzothiazole moiety may intercalate with DNA, disrupting cellular replication and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes involved in oxidative stress pathways, thereby reducing inflammation and oxidative damage .

Anticancer Properties

Research indicates that compounds with benzothiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and others.
  • Findings : The compound demonstrated potent cytotoxicity with IC50 values in the low micromolar range across several tested lines. A notable study reported that derivatives similar to this compound exhibited selective toxicity against cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored:

  • Microbial Strains Tested : Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive).
  • Results : Some derivatives showed minimal inhibitory concentrations (MIC) indicating effective antibacterial activity. The structure–activity relationship revealed that electron-donating groups enhance activity against certain strains .

Study 1: Anticancer Efficacy

A study conducted by Bernard et al. (2014) demonstrated that a series of benzothiazole derivatives, including compounds similar to this compound, exhibited significant cytotoxicity against MCF-7 and A549 cell lines. The study highlighted the importance of substituents on the benzothiazole ring for enhancing anticancer activity.

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, Kakkar et al. (2018) evaluated various benzothiazole derivatives against E. coli and B. subtilis. The results indicated that compounds containing methoxy groups showed improved antibacterial properties compared to their unsubstituted counterparts.

Q & A

Q. What are the common synthetic routes for synthesizing 2,3-dimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide?

Methodological Answer: The synthesis of benzothiazole-benzamide derivatives typically involves:

  • Benzothiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions (e.g., glacial acetic acid) to form the benzothiazole core .
  • Amide Coupling : Reacting the benzothiazole amine with a substituted benzoyl chloride (e.g., 2,3-dimethoxybenzoyl chloride) in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to form the amide bond .
  • Optimization : Reaction conditions (temperature, solvent, catalyst) are critical. For example, refluxing in ethanol with acetic acid catalysis is commonly used for cyclization .

Q. How is the purity and structural integrity of this compound verified experimentally?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions and connectivity. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons on the benzothiazole ring appear downfield (δ 7.0–8.5 ppm) .
    • IR : Characteristic peaks for amide C=O (~1650 cm1^{-1}) and benzothiazole C=N (~1600 cm1^{-1}) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity (<0.3% deviation) .
  • Chromatography : TLC or HPLC monitors reaction progress and purity, using silica gel plates with UV visualization .

Advanced Research Questions

Q. What computational strategies can optimize reaction yields and selectivity during synthesis?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict favorable pathways .
  • Machine Learning : Training models on existing reaction datasets (solvent, temperature, catalyst) to predict optimal conditions for amide coupling or cyclization .
  • Docking Studies : Molecular docking (e.g., AutoDock) identifies steric/electronic effects of substituents on reaction feasibility. For example, bulky groups may hinder cyclization, requiring solvent adjustments .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence biological activity?

Methodological Answer:

  • SAR Studies :
    • Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to enzyme active sites (e.g., tyrosine kinases) by increasing electrophilicity. Chloro-substituted analogs show 2–3× higher inhibitory activity compared to methoxy derivatives .
    • Methoxy Groups : Improve solubility and bioavailability but may reduce target affinity. Position matters: 2,3-dimethoxy on the benzamide ring optimizes hydrogen bonding with residues like Ser or Thr in kinases .
  • Experimental Validation : IC50_{50} assays and enzymatic inhibition studies (e.g., kinase assays) quantify activity changes. Pair with X-ray crystallography to visualize binding modes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Control Variables : Standardize assay conditions (pH, temperature, cell lines). For instance, discrepancies in IC50_{50} values may arise from using HeLa vs. MCF-7 cells .
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation products or impurities (e.g., des-methyl analogs) .
  • Target Specificity Profiling : Use kinome-wide screening or proteomics to identify off-target interactions that may explain divergent results .

Q. What analytical techniques are critical for studying degradation pathways under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Tracks degradation products in simulated body fluids (e.g., PBS at 37°C). For example, hydrolysis of the amide bond generates benzothiazole-amine and carboxylic acid fragments .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) identifies susceptible functional groups. Methoxy groups are generally stable, while the benzothiazole ring may oxidize under UV light .

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